2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide
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Overview
Description
2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is a complex organic compound with the molecular formula C21H21Cl2N5OS. This compound is notable for its unique structure, which includes a triazole ring, a dichloroaniline moiety, and an allyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Dichloroaniline Moiety: The dichloroaniline group is introduced via a nucleophilic substitution reaction.
Attachment of the Allyl Group: The allyl group is attached through an alkylation reaction.
Final Coupling: The final step involves coupling the triazole derivative with 4-methylphenyl acetamide under suitable conditions.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group.
Reduction: Reduction reactions can occur at the triazole ring or the dichloroaniline moiety.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Epoxides or alcohols from the allyl group.
Reduction Products: Amines or reduced triazole derivatives.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The exact mechanism of action of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its triazole ring and dichloroaniline moiety. These interactions can modulate biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- **2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(3-methylphenyl)acetamide
- **2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2-methylphenyl)acetamide
- **2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,6-dimethylphenyl)acetamide
Uniqueness
The uniqueness of 2-({4-allyl-5-[(3,4-dichloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-methylphenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
540498-31-5 |
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Molecular Formula |
C21H21Cl2N5OS |
Molecular Weight |
462.4 g/mol |
IUPAC Name |
2-[[5-[(3,4-dichloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-3-10-28-19(12-24-16-8-9-17(22)18(23)11-16)26-27-21(28)30-13-20(29)25-15-6-4-14(2)5-7-15/h3-9,11,24H,1,10,12-13H2,2H3,(H,25,29) |
InChI Key |
XNBIEKCOXJFRTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)CNC3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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